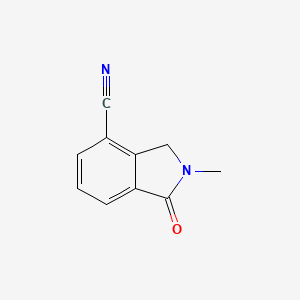

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile

Description

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile is a bicyclic organic compound featuring an isoindole backbone with a ketone group at position 1, a methyl substituent at position 2, and a cyano group at position 2. The methyl group enhances lipophilicity, while the electron-withdrawing cyano group influences reactivity and intermolecular interactions.

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-methyl-1-oxo-3H-isoindole-4-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c1-12-6-9-7(5-11)3-2-4-8(9)10(12)13/h2-4H,6H2,1H3 |

InChI Key |

YGJCEJBWMDPCQY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C=CC=C2C1=O)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the isoindole core via condensation reactions.

- Introduction of the carbonitrile group through cyanation reactions.

- Functional group transformations such as reduction, hydrolysis, decarboxylation, and acylation.

Method 1: Multi-step Synthesis Starting from 2-Bromobenzaldehyde

This method, reported in a 2015 Journal of Organic Chemistry article and further detailed in a Chinese patent (CN111704559A), involves the following steps:

| Step Number | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Condensation of 2-bromobenzaldehyde with diethyl malonate | PhCOOH, Piperidine, Toluene (PhMe) | Formation of intermediate β-ketoester |

| 2 | Reduction of the condensation product | Sodium borohydride (NaBH4) | Conversion to corresponding alcohol |

| 3 | Hydrolysis of ester groups | Sodium hydroxide (NaOH) | Formation of carboxylic acid |

| 4 | Decarboxylation at elevated temperature | Heating at 165 °C | Removal of carboxyl group |

| 5 | Friedel-Crafts acylation to form the isoindole core | Acylation reagents (e.g., AlCl3) | Cyclization to isoindole ring |

| 6 | Cyanation reaction | Cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)2) | Introduction of carbonitrile group at C-4 |

This sequence yields 2,3-dihydro-1-oxo-1H-isoindole-4-carbonitrile derivatives, including the target compound with a methyl substituent at position 2.

Method 2: Reaction of 2-Cyanobenzyl Bromide with Malonic Acid Derivatives

Another patented approach involves:

| Step Number | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Reaction of 2-cyanobenzyl bromide with malonic acid ring isopropyl ester (Michler's acid) | Base-mediated condensation | Formation of substituted malonate intermediate |

| 2 | Hydrolysis and decarboxylation | Sodium hydroxide hydrolysis, heating | Removal of ester groups to form acid |

| 3 | Friedel-Crafts acylation | Acylation reagents | Cyclization to isoindole core |

| 4 | Final cyanation if needed | Cuprous cyanide reaction | Installation of carbonitrile group |

This method emphasizes the use of 2-cyanobenzyl bromide as a key starting material and proceeds through condensation, hydrolysis, decarboxylation, and acylation steps to yield the isoindole carbonitrile compound.

Comparative Analysis of Preparation Methods

| Feature | Method 1 (2-Bromobenzaldehyde Route) | Method 2 (2-Cyanobenzyl Bromide Route) | Intermediate Synthesis (Methyl Indene Carboxylate) |

|---|---|---|---|

| Starting Materials | 2-Bromobenzaldehyde, diethyl malonate | 2-Cyanobenzyl bromide, malonic acid derivatives | 1-Indanone, dimethyl carbonate |

| Key Reactions | Condensation, reduction, hydrolysis, decarboxylation, acylation, cyanation | Condensation, hydrolysis, decarboxylation, acylation, cyanation | Base-promoted carboxylation |

| Temperature Conditions | Up to 165 °C for decarboxylation | Similar heating steps | Reflux in THF |

| Cyanide Source | Cuprous cyanide or zinc cyanide | Cuprous cyanide | Not applicable |

| Yield | High yields reported (up to 99% in intermediate steps) | Not explicitly stated but efficient | 99% yield for intermediate step |

| Complexity | Multi-step with several purification steps | Similar multi-step process | Simpler, focused on intermediate preparation |

Research Findings and Notes

- The use of cuprous cyanide is critical for the introduction of the carbonitrile group at the 4-position of the isoindole ring, as it facilitates nucleophilic substitution on the aromatic intermediate.

- Decarboxylation at elevated temperatures (around 165 °C) is a key step to remove carboxyl groups and promote ring closure via Friedel-Crafts acylation.

- Sodium borohydride reduction and sodium hydroxide hydrolysis are standard transformations to convert esters and aldehydes into the appropriate intermediates for cyclization.

- The choice of solvents such as toluene and the use of bases like piperidine in condensation reactions influence the yield and selectivity of the isoindole core formation.

- The synthetic routes are well-documented in patents and peer-reviewed journals, providing reproducible and scalable methods for laboratory synthesis.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Condensation | 2-Bromobenzaldehyde + diethyl malonate, PhCOOH, Piperidine, PhMe | Form β-ketoester intermediate |

| 2 | Reduction | Sodium borohydride (NaBH4) | Reduce keto to alcohol |

| 3 | Hydrolysis | Sodium hydroxide (NaOH) | Convert esters to acids |

| 4 | Decarboxylation | Heat at 165 °C | Remove carboxyl groups |

| 5 | Friedel-Crafts acylation | AlCl3 or similar Lewis acid | Cyclize to isoindole core |

| 6 | Cyanation | Cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)2) | Introduce carbonitrile group |

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the carbonyl or nitrile positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile

- Structure : Differs in the position of the oxo group (position 3 vs. 1) and lacks the methyl substituent .

- The absence of a methyl group reduces steric hindrance and lipophilicity.

- Commercial Status : Discontinued by CymitQuimica, suggesting synthesis challenges or stability issues .

2,9-Dihydro-9-methyl-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile

- Structure: Features a fused pyridoindole system with a methyl group at position 9 and a cyano group at position 3. Synthesized via a multicomponent reaction involving (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide .

- Yields up to 85% were achieved using silica-supported ionic liquid catalysts .

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

- Structure : Replaces the isoindole ring with an indene system, reducing nitrogen content. High structural similarity (0.93) to the target compound .

- Implications : The indene backbone may lower basicity compared to isoindole derivatives. Applications could diverge due to altered electronic properties.

Physicochemical Properties

Q & A

Q. What are the key functional groups in 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile, and how do they influence its reactivity?

The compound contains a carbonitrile group at the 4-position and a lactam ring (1-oxo-2,3-dihydroisoindole). The carbonitrile group is highly electrophilic, enabling reactions like hydrolysis to carboxylic acids under acidic/basic conditions, while the lactam ring contributes to hydrogen-bonding interactions and stability. Reactivity studies should prioritize pH-dependent hydrolysis kinetics and nucleophilic substitution at the nitrile group .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves cyclocondensation of substituted phthalic anhydrides with methylamine derivatives, followed by nitrile introduction via cyanoalkylation. For example, refluxing methylamine with 4-cyano-substituted precursors in ethanol/water mixtures yields the target compound. Catalysts like acetic acid or sodium acetate are critical for achieving >80% yields .

Q. Which analytical techniques are recommended for characterizing this compound?

- Purity analysis : HPLC with UV detection (λ = 220–250 nm) using C18 columns and acetonitrile/water mobile phases.

- Structural confirmation : NMR (¹H/¹³C) to resolve the lactam ring protons (δ 3.2–4.0 ppm) and nitrile carbon (δ ~115 ppm).

- Thermal stability : Differential Scanning Calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for nitrile group transformations?

Density Functional Theory (DFT) studies can map energy barriers for hydrolysis pathways (e.g., acid-catalyzed vs. base-mediated mechanisms). For instance, conflicting experimental data on hydrolysis rates may arise from solvent effects, which can be modeled using solvation shells in software like Gaussian or ORCA .

Q. What strategies optimize regioselectivity in derivatization reactions of the isoindole core?

Steric and electronic factors dominate regioselectivity. For example, electrophilic aromatic substitution at the 4-position is favored due to the electron-withdrawing nitrile group. Directed metalation (e.g., using LDA) at the 5-position can enable C–H functionalization. Controlled reaction temperatures (–78°C to 25°C) and anhydrous conditions are critical .

Q. How do structural modifications impact biological activity, and what assays validate these effects?

Substituting the methyl group with bulkier alkyl chains reduces cell permeability, as shown in logP measurements. In vitro assays (e.g., enzyme inhibition using fluorescence-based kits) and molecular docking against target proteins (e.g., kinases) can correlate structural changes with activity. Conflicting bioactivity data may require orthogonal assays (e.g., SPR vs. ITC) to resolve .

Q. What experimental designs address stability challenges in aqueous formulations?

Stability studies under accelerated conditions (40°C/75% RH) reveal hydrolysis-prone intermediates. Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PEGylated nanoparticles enhances shelf life. Degradation kinetics should be monitored via LC-MS to identify byproducts .

Methodological Notes

- Contradiction resolution : Cross-validate HPLC purity data with ¹H NMR integration to rule out co-eluting impurities.

- Scale-up synthesis : Transition from batch to flow chemistry improves reproducibility for multi-step routes .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.